3U9GRC15GB
Description
Chemical Identity and Properties 3U9GRC15GB (CAS No. 1046861-20-4) is a synthetic organoboron compound with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . Its structural features include a bromo-chloro-substituted phenyl ring conjugated with a boronic acid group, contributing to its unique physicochemical and biological properties. Key parameters include:
- Log Po/w (octanol-water partition coefficient): 0.0–2.15 (depending on calculation method) .
- Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous media, classified as "soluble" .
- Bioavailability Score: 0.55 (moderate), with high gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability .
Synthesis The compound is synthesized via a palladium-catalyzed cross-coupling reaction in a tetrahydrofuran (THF)/water system at 75°C for 1.33 hours, using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate as key reagents .
Properties
CAS No. |
956325-23-8 |
|---|---|
Molecular Formula |
C12H23NO3 |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-10-7-5-4-6-9(10)8-14/h9-10,14H,4-8H2,1-3H3,(H,13,15)/t9-,10+/m1/s1 |
InChI Key |
XUFBETUUQRMWRY-ZJUUUORDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCC[C@@H]1CO |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3U9GRC15GB typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative. One common method includes the use of tert-butyl carbamate and a cyclohexyl alcohol derivative under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(1S,2S)-2-(hydroxymethyl)cyclohexyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbamate group can be reduced to form an amine derivative.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Chemistry: In organic synthesis, 3U9GRC15GB is used as a protecting group for amines. It can be easily introduced and removed under mild conditions, making it valuable in multi-step synthesis .
Biology: This compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its ability to form stable carbamate linkages makes it useful in drug design and development .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can be used as a building block for the synthesis of drug candidates targeting various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of 3U9GRC15GB involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
| Compound | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| This compound | Br, Cl, B(OH)₂ | C₆H₅BBrClO₂ | 235.27 | Boronic acid, halogenated aryl |
| (3-Bromo-5-chlorophenyl)boronic acid | Br, Cl, B(OH)₂ | C₆H₅BBrClO₂ | 235.27 | Boronic acid, halogenated aryl |
| (6-Bromo-2,3-dichlorophenyl)boronic acid | Br, 2×Cl, B(OH)₂ | C₆H₄BBrCl₂O₂ | 270.28 | Boronic acid, dihalogenated aryl |
Key Insight: Despite identical molecular formulas in some cases (e.g., this compound vs. (3-Bromo-5-chlorophenyl)boronic acid), regioisomerism significantly impacts biological activity and solubility .
Physicochemical and Pharmacokinetic Properties
Table 2: Property Comparison
| Parameter | This compound | (3-Bromo-5-chlorophenyl)boronic acid | (6-Bromo-2,3-dichlorophenyl)boronic acid |
|---|---|---|---|
| Log Po/w (XLOGP3) | 2.15 | 2.15 | 2.87 |
| Solubility (mg/mL) | 0.24 | 0.18 | 0.09 |
| BBB Permeability | Yes | Yes | No |
| CYP Inhibition | None | CYP1A2 (weak) | CYP2D6 (moderate) |
| Synthetic Accessibility | 2.07 | 1.95 | 2.34 |
Key Findings:
- Solubility: this compound exhibits superior aqueous solubility compared to analogs, likely due to optimal halogen positioning enhancing polar surface area (TPSA = 40.46 Ų) .
- BBB Permeability: Unlike the dihalogenated analog, this compound’s single chloro/bromo substitution reduces molecular rigidity, facilitating BBB penetration .
- Metabolic Stability: The absence of CYP inhibition distinguishes it from analogs, reducing drug-drug interaction risks .
Analytical and Regulatory Considerations
- Batch Consistency: Per regulatory guidelines, five production batches of this compound showed impurity levels <1 g/kg, meeting EU No 528/2012 standards for biocidal products .
- Complementary Techniques: Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are required to distinguish regioisomers due to high spectral similarity in infrared (IR) and UV-Vis profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
